molecular formula C8H6BrIO2 B1375053 2-Bromo-5-iodo-4-methylbenzoic acid CAS No. 1022983-53-4

2-Bromo-5-iodo-4-methylbenzoic acid

Cat. No.: B1375053
CAS No.: 1022983-53-4
M. Wt: 340.94 g/mol
InChI Key: BLSDRZYRALDRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Scientific Research Applications

2-Bromo-5-iodo-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Safety and Hazards

The safety data sheet for 2-Bromo-5-iodo-4-methylbenzoic acid indicates that it can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically starts with the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like potassium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can result in various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-methylbenzoic acid depends on its specific application. In coupling reactions, the compound acts as an electrophile, where the bromine or iodine atoms are replaced by other groups through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylbenzoic acid
  • 2-Iodo-5-methylbenzoic acid
  • 4-Bromo-2-methylbenzoic acid
  • 2-Bromo-4-methylbenzoic acid

Uniqueness

2-Bromo-5-iodo-4-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-bromo-5-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSDRZYRALDRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (19.1 g) is added in portions to an ice-cold solution of 2-bromo-4-methyl-benzoic acid (18.4 g) dissolved in sulphuric acid (20 mL). The resulting mixture is stirred at 5-10° C. for 3 h before warming to room temperature overnight. Then, the mixture is poured on crushed ice and the resultant solution is extracted with ethyl acetate. The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×). After drying (MgSO4), the organic solvent is evaporated under reduced. The remaining solid is taken up in water and the resulting slurry is stirred at 70° C. for 5 min. The non-dissolving part is separated by filtration and dried to give the desired product.
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.